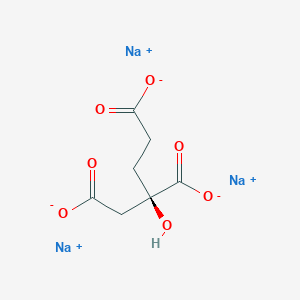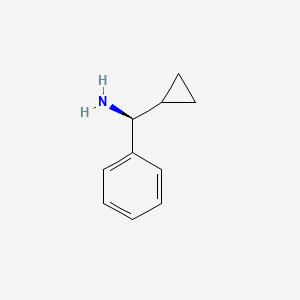
1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene
Descripción general
Descripción
“1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene” is a chemical compound with the molecular formula C12H16Br2O2 and a molecular weight of 352.06 . It is also known by its CAS number: 69982-57-6 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of hydroquinone with 1,3-dibromopropane in the presence of potassium carbonate (K2CO3) in N,N’-dimethylformamide (DMF) at 100°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromopropoxy groups attached at the 1 and 4 positions .Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry
1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene and similar compounds have been extensively studied in the field of synthesis and polymer chemistry. For instance, derivatized bis(pyrrol-2-yl) arylenes have been synthesized for the creation of conducting polymers, showcasing the potential of such compounds in electronic applications (Sotzing et al., 1996). Moreover, polymers with high solubility in common organic solvents at room temperature have been developed using similar brominated benzene derivatives, indicating their versatility in polymer science (Cianga et al., 2002).
Material Science and Conducting Polymers
Research in material science has also utilized similar compounds. For example, efficient synthesis methods for dibromobenzenes, which are precursors for various organic transformations, highlight the role of such brominated compounds in advanced material synthesis (Diemer et al., 2011). In addition, studies on the synthesis of electron-rich thiamacrocycles for fullerene complexation have used bromomethylbenzene derivatives, showcasing the relevance in creating complex molecular structures (Holý et al., 2010).
Organic Light Emitting Diode (OLED) Development
In the field of OLED development, certain brominated benzene derivatives have been used to create poly(phenylene vinylene) grafted organophosphazene copolymers, which are soluble in organic solvents and fluoresce in the blue color range. This demonstrates their potential in the development of OLED technologies (Leung et al., 2002).
Advanced Synthesis Techniques
Advanced synthesis techniques involving such compounds have been explored. For instance, the synthesis and characterization of conjugated polymers incorporating oxadiazole units for potential electro-optical properties have been investigated, indicating the applicability of brominated benzene derivatives in the synthesis of advanced functional materials (Cheng Yi-xiang, 2004).
Propiedades
IUPAC Name |
1,4-bis(3-bromopropoxy)-2,5-diiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2I2O2/c13-3-1-5-17-11-7-10(16)12(8-9(11)15)18-6-2-4-14/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWXSOYZZOPHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)OCCCBr)I)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735542 | |
| Record name | 1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321673-13-6 | |
| Record name | 1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2':5',2''-Terthiophene, 5,5''-bis[(5-butyl-2-thienyl)ethynyl]-](/img/structure/B3259563.png)







![Di-[3-((R)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct](/img/structure/B3259649.png)


